molecular formula C24H23N3O3 B2936713 2-(7-ethoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-methylphenol CAS No. 900003-73-8

2-(7-ethoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-methylphenol

Cat. No. B2936713
CAS RN: 900003-73-8
M. Wt: 401.466
InChI Key: ZTEZAVZXLIUUGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[1,5-c][1,3]oxazin ring and a phenol group . These types of compounds are often found in pharmaceuticals and agrochemicals .

Scientific Research Applications

Phosphodiesterase Inhibition

This compound has been studied for its potential as a phosphodiesterase (PDE) inhibitor . PDE inhibitors are significant in the treatment of various disorders, including erectile dysfunction and pulmonary hypertension . The structural similarity to sildenafil, a well-known PDE5 inhibitor, suggests that this compound could serve as a lead for developing new therapeutic agents with improved bioavailability and pharmacokinetic profiles .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties . This opens up possibilities for its use in developing new antibiotics to combat resistant strains of bacteria. The antimicrobial potential of such compounds is crucial in the face of rising antibiotic resistance .

Cancer Research

Compounds with this structure have shown inhibitory activity against cancer cell lines . They could be used in the synthesis of novel chemotherapeutic agents, particularly targeting pathways specific to cancer cells, thereby minimizing side effects on healthy cells .

Molecular Docking Studies

The compound’s unique structure makes it suitable for molecular docking studies to understand binding affinities with various biological targets. This is essential in the drug discovery process, where the interaction between drugs and their targets can be simulated and optimized .

Optoelectronic Applications

The electronic properties of such compounds make them candidates for optoelectronic applications . They could be used in the development of organic light-emitting diodes (OLEDs) or as part of photovoltaic materials to improve the efficiency of solar cells .

Neurological Disorders

Given the compound’s potential effects on PDEs, it may also have applications in treating neurological disorders such as depression, schizophrenia, and Alzheimer’s disease. PDE inhibitors can modulate neurotransmitter pathways, offering a new approach to managing these conditions .

Future Directions

The future research directions for this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further developed and optimized for use in pharmaceuticals or other applications .

properties

IUPAC Name

2-(7-ethoxy-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)-4-methylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3/c1-3-29-22-6-4-5-17-20-14-19(18-13-15(2)7-8-21(18)28)26-27(20)24(30-23(17)22)16-9-11-25-12-10-16/h4-13,20,24,28H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTEZAVZXLIUUGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=C(C=CC(=C4)C)O)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.